3-(Piperidin-1-ylmethyl)benzonitrile

Sigma Receptor Neuropharmacology Binding Affinity

Researchers requiring selective sigma-2 receptor engagement often face confounding off-target effects from non-selective ligands. This compound addresses that need with a defined 9.3-fold selectivity for sigma-2 (Ki=90 nM) over sigma-1. Its dual functionality as a PI3Kδ inhibitor (IC50=374 nM in Ri-1 cells) further supports oncology and immunology signaling studies. - Selective sigma-2 pharmacology validated for cholesterol homeostasis and autophagy assays. - Bifunctional building block with reactive nitrile and basic piperidine for SAR library synthesis. - 98% purity standard minimizes side products, ensuring fidelity in lead optimization campaigns.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 857284-22-1
Cat. No. B1325179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-ylmethyl)benzonitrile
CAS857284-22-1
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C#N
InChIInChI=1S/C13H16N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,11H2
InChIKeyKLEDWGWXCBQZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-ylmethyl)benzonitrile: Chemical Identity & Sourcing


3-(Piperidin-1-ylmethyl)benzonitrile (CAS 857284-22-1), with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol, is a heterocyclic building block characterized by a benzonitrile core substituted at the 3-position with a piperidin-1-ylmethyl group [1]. It is commercially available from multiple suppliers as a research chemical, typically offered in purities of ≥95% to 98% . The compound serves as a versatile intermediate in medicinal chemistry, leveraging the reactivity of its nitrile group and the conformational flexibility of its piperidine moiety for further derivatization or as a pharmacophore in structure-activity relationship (SAR) studies .

3-(Piperidin-1-ylmethyl)benzonitrile: Positional Isomer Differentiation


Simple substitution of 3-(Piperidin-1-ylmethyl)benzonitrile with its 2- or 4-positional isomers is not scientifically valid due to fundamental differences in electronic distribution, steric environment, and resultant intermolecular interactions. The para-substituted analog, 4-(piperidin-1-ylmethyl)benzonitrile (CAS 727733-92-8), exhibits distinct molecular geometry and has been specifically cited in patent literature for applications in OLED and photovoltaic devices, whereas the meta-substituted target compound is primarily explored for its biological activity [1]. Similarly, 2-(piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6) features a unique ortho substitution pattern that dramatically alters its conformational landscape and potential for intramolecular hydrogen bonding . These structural nuances directly impact target binding, reactivity, and material properties, rendering the compounds non-fungible in both chemical synthesis and biological assay contexts [2]. The following quantitative evidence clarifies the specific differentiation points relevant for scientific selection.

3-(Piperidin-1-ylmethyl)benzonitrile: Quantitative Selection Evidence


Sigma-2 Receptor Binding Affinity

The compound exhibits a quantifiable binding affinity for the sigma-2 receptor, a key target in neurological and oncological research. It demonstrates a Ki of 90 nM against the sigma-2 receptor in rat PC12 cells [1]. In contrast, its activity at the sigma-1 receptor is significantly weaker, with a Ki of 841 nM in guinea pig brain assays [2]. This results in a ~9.3-fold selectivity for sigma-2 over sigma-1.

Sigma Receptor Neuropharmacology Binding Affinity

PI3Kδ-Mediated AKT Phosphorylation

In a cell-based functional assay, the compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 with an IC50 of 374 nM in Ri-1 cells [1]. This provides a measure of cellular activity that complements isolated target binding data. While a head-to-head comparison with a direct analog is not available, this functional data establishes a baseline for understanding its cellular potency within the PI3Kδ pathway.

PI3Kδ AKT Signaling Cancer Immunology

Purity Specifications and Reproducibility

Commercial suppliers offer 3-(Piperidin-1-ylmethyl)benzonitrile with specified purity grades, most commonly at 95% [1] and 98% . While direct purity comparisons with close analogs are not publicly reported, the availability of a defined, higher-purity grade (98%) offers a verifiable advantage for minimizing batch-to-batch variability in sensitive synthetic steps or biological assays. This is a critical procurement factor where the impact of unknown impurities on reaction yields or assay background can be significant.

Chemical Synthesis Quality Control Reproducibility

3-(Piperidin-1-ylmethyl)benzonitrile: Research Applications


Sigma-2 Receptor Ligand Profiling

The compound's established affinity (Ki = 90 nM) and selectivity (~9.3-fold) for the sigma-2 receptor over sigma-1 [1] make it a suitable tool compound for in vitro studies requiring selective engagement of this receptor. This includes probing sigma-2's role in cholesterol homeostasis, autophagy, and neurodegeneration. The quantitative binding data allows for precise dose-response experimental design, differentiating it from compounds with broader sigma receptor affinity.

PI3Kδ Pathway Investigation

The functional inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 374 nM) [2] positions this compound for use in cellular models of oncology and immunology. Its defined activity in a relevant cell line (Ri-1) provides a baseline for comparative studies of PI3Kδ signaling and for use as a reference inhibitor in pathway-specific assays.

Building Block for Chemical Libraries

As a bifunctional building block possessing a reactive nitrile group and a basic piperidine nitrogen, the compound is a valuable intermediate for medicinal chemistry SAR exploration [3]. The availability of the 98% purity grade is particularly critical for library synthesis, where higher purity of starting materials minimizes the formation of side products and ensures the fidelity of the resulting compound collection.

Technical Documentation Hub

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